N-methylmethanamine;tantalum(5+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

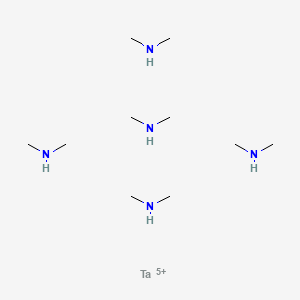

N-methylmethanamine;tantalum(5+): is a compound that combines the organic molecule N-methylmethanamine with the metal ion tantalum in its +5 oxidation state. N-methylmethanamine, also known as methylamine, is a simple amine with the formula CH₃NH₂. Tantalum is a transition metal known for its high melting point, corrosion resistance, and use in electronics and medical devices.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

N-methylmethanamine: can be synthesized by the reaction of formaldehyde and ammonium chloride, followed by reduction with hydrogen gas.

Tantalum(5+): is typically obtained by the reduction of tantalum pentachloride (TaCl₅) with sodium or potassium.

Industrial Production Methods:

N-methylmethanamine: is produced industrially by the reaction of methanol and ammonia over a catalyst.

Tantalum(5+): is produced by the reduction of tantalum pentachloride with sodium in a high-temperature reactor.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-methylmethanamine can be oxidized to form formaldehyde and ammonia.

Reduction: Tantalum(5+) can be reduced to metallic tantalum using hydrogen gas.

Substitution: N-methylmethanamine can undergo substitution reactions with halogens to form N-methylhalomethanamine.

Common Reagents and Conditions:

Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrogen gas or sodium borohydride can be used as reducing agents.

Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.

Major Products:

Oxidation: Formaldehyde and ammonia.

Reduction: Metallic tantalum.

Substitution: N-methylhalomethanamine.

Applications De Recherche Scientifique

Chemistry:

Catalysis: N-methylmethanamine is used as a catalyst in organic synthesis.

Material Science: Tantalum is used in the production of high-performance alloys and electronic components.

Biology:

Biomaterials: Tantalum is used in medical implants due to its biocompatibility and corrosion resistance.

Medicine:

Pharmaceuticals: N-methylmethanamine is used in the synthesis of various pharmaceutical compounds.

Industry:

Electronics: Tantalum is used in the production of capacitors and other electronic components.

Mécanisme D'action

N-methylmethanamine:

Molecular Targets: N-methylmethanamine acts as a nucleophile in organic reactions, attacking electrophilic centers.

Pathways: It participates in substitution and addition reactions, forming new carbon-nitrogen bonds.

Tantalum(5+):

Molecular Targets: Tantalum(5+) acts as a Lewis acid, accepting electron pairs from donor molecules.

Pathways: It participates in coordination chemistry, forming complexes with various ligands.

Comparaison Avec Des Composés Similaires

Dimethylamine: Similar to N-methylmethanamine but with two methyl groups attached to the nitrogen.

Methanimine: Similar to N-methylmethanamine but with a hydrogen atom instead of a methyl group.

Tantalum(3+): A lower oxidation state of tantalum with different chemical properties.

Uniqueness:

N-methylmethanamine: Its simple structure and reactivity make it a versatile building block in organic synthesis.

Tantalum(5+): Its high oxidation state and ability to form stable complexes make it valuable in catalysis and materials science.

Propriétés

Formule moléculaire |

C10H35N5Ta+5 |

|---|---|

Poids moléculaire |

406.37 g/mol |

Nom IUPAC |

N-methylmethanamine;tantalum(5+) |

InChI |

InChI=1S/5C2H7N.Ta/c5*1-3-2;/h5*3H,1-2H3;/q;;;;;+5 |

Clé InChI |

CPKOUUQDQCLDOO-UHFFFAOYSA-N |

SMILES canonique |

CNC.CNC.CNC.CNC.CNC.[Ta+5] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate](/img/structure/B11819973.png)

![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)

![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)

![benzyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B11819993.png)

![Sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid;hydrate](/img/structure/B11820002.png)

![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)

![tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B11820031.png)

![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)